1-Chloro-3-cyclopropoxy-5-nitrobenzene
Description
1-Chloro-3-cyclopropoxy-5-nitrobenzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: a chlorine atom at position 1, a cyclopropoxy group (-O-C₃H₅) at position 3, and a nitro group (-NO₂) at position 5. Its molecular formula is C₉H₈ClNO₃, with a molecular weight of 213.45 g/mol (calculated from constituent atomic masses). The cyclopropoxy substituent introduces steric strain due to the cyclopropane ring’s angular geometry, which may influence reactivity and stability.
Properties
Molecular Formula |
C9H8ClNO3 |
|---|---|
Molecular Weight |
213.62 g/mol |
IUPAC Name |
1-chloro-3-cyclopropyloxy-5-nitrobenzene |
InChI |
InChI=1S/C9H8ClNO3/c10-6-3-7(11(12)13)5-9(4-6)14-8-1-2-8/h3-5,8H,1-2H2 |
InChI Key |
JNBTXINWFPDKSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-cyclopropoxy-5-nitrobenzene typically involves electrophilic aromatic substitution reactions. The process begins with the nitration of chlorobenzene to form 1-chloro-3-nitrobenzene. This intermediate is then subjected to a nucleophilic substitution reaction with cyclopropanol in the presence of a base to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in reactors with controlled temperature and pressure conditions to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-cyclopropoxy-5-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of 1-chloro-3-cyclopropoxy-5-aminobenzene.
Reduction: Various reduced derivatives depending on the reaction conditions.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-Chloro-3-cyclopropoxy-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-3-cyclopropoxy-5-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The compound’s effects are mediated through its interactions with specific molecular pathways, which are currently under investigation.
Comparison with Similar Compounds
Notes:
- Steric and Electronic Effects: The cyclopropoxy group in the target compound introduces steric hindrance and may reduce nucleophilic attack at the adjacent position compared to the methoxy analog. The nitro group (-NO₂) exerts a strong electron-withdrawing effect, directing electrophilic substitution to specific positions on the aromatic ring.
- Reactivity : The chloromethyl analog is highly reactive due to the labile C-Cl bond, making it suitable for further functionalization. In contrast, the cyclopropoxy group’s strain could lead to ring-opening reactions under specific conditions.
Limitations in Available Data
While molecular weights and substituent effects can be inferred from structural analogs, experimental data on melting points, solubility, and specific reactivity for this compound are absent in the reviewed literature. Further studies are needed to validate hypothesized properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
